Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a bromophenyl group in the compound enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate . The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to different biological effects . The bromophenyl group can enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: This compound has a similar structure but with a pyrrole ring instead of a pyrrolidine ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound contains a pyrazoline ring and has different biological activities.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have an indole ring and are used for different applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical reactions and potential biological activities .
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAMESJZBZVETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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